Product packaging for 5-Amino-3-(3-pyrrolidinyl)isoxazole(Cat. No.:CAS No. 1782433-04-8)

5-Amino-3-(3-pyrrolidinyl)isoxazole

Cat. No.: B13663203
CAS No.: 1782433-04-8
M. Wt: 153.18 g/mol
InChI Key: URUVMGDSGJJGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-3-(3-pyrrolidinyl)isoxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of 5-aminoisoxazoles. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms at adjacent positions, is a privileged scaffold in pharmaceutical development due to its wide spectrum of biological activities . The incorporation of a pyrrolidine moiety, a saturated nitrogen-containing heterocycle, further enhances the molecular complexity and potential for target interaction, making this compound a valuable building block for constructing more complex chemical entities. This compound is primarily utilized as a key intermediate in organic synthesis and pharmaceutical research. Isoxazole derivatives are recognized for their diverse biological profiles, which include documented anticancer, anti-inflammatory, antimicrobial, and antiviral activities in related analogs . The presence of the amino group at the 5-position of the isoxazole ring offers a reactive handle for further chemical functionalization, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. The pyrrolidinyl substituent at the 3-position contributes to the molecule's three-dimensional structure and can influence its binding affinity to biological targets. Synthetic approaches to related amino-isoxazole compounds often involve cyclization reactions, such as the reaction of specific precursors with hydroxylamine . This product is intended For Research Use Only (RUO) and is strictly for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B13663203 5-Amino-3-(3-pyrrolidinyl)isoxazole CAS No. 1782433-04-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1782433-04-8

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C7H11N3O/c8-7-3-6(10-11-7)5-1-2-9-4-5/h3,5,9H,1-2,4,8H2

InChI Key

URUVMGDSGJJGEE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NOC(=C2)N

Origin of Product

United States

Theoretical and Computational Investigations of 5 Amino 3 3 Pyrrolidinyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine the molecular properties of 5-Amino-3-(3-pyrrolidinyl)isoxazole at the electronic level. researchgate.net These methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic characteristics, offering insights that are complementary to experimental data.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

The electronic character of this compound is largely dictated by the interplay between the isoxazole (B147169) and pyrrolidine (B122466) rings. The isoxazole ring, particularly with an amino group at the 5-position, is an electron-rich system. wikipedia.org Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity.

The HOMO is expected to be localized primarily on the electron-rich 5-amino-isoxazole ring, indicating its propensity to donate electrons in chemical reactions. Conversely, the LUMO would likely be distributed across the isoxazole ring, representing the most favorable region for accepting electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For similar isoxazole derivatives, DFT calculations with basis sets like 6-31G(d,p) have been effectively used to determine these energy gaps. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Primarily localized on the 5-amino-isoxazole ring
LUMO-1.5Distributed across the isoxazole ring system
HOMO-LUMO Gap4.7Indicates moderate chemical stability

Note: The values in this table are hypothetical and serve as an illustration of what would be calculated in a typical DFT study.

Electrostatic Potential (ESP) maps offer a visual representation of the charge distribution on the molecular surface. For this compound, the ESP map would likely show a region of negative potential (red) around the oxygen and nitrogen atoms of the isoxazole ring and the amino group, signifying their nucleophilic character. The hydrogen atoms of the amino group and the pyrrolidine ring would exhibit positive potential (blue), indicating their electrophilic nature.

Reactivity Indices and Sites of Electrophilic/Nucleophilic Attack

Local reactivity indices, such as the Fukui functions (f(r)), are employed to predict the most probable sites for electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amino group are expected to be the primary sites for electrophilic attack. The carbon atoms of the isoxazole ring, particularly C4, may be susceptible to nucleophilic attack, depending on the specific reaction conditions.

Conformational Analysis and Energy Minima of the Pyrrolidine Ring

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twisted" forms. nih.gov The specific conformation is influenced by the substituents on the ring. nih.gov For 3-substituted pyrrolidines, the substituent can occupy either a pseudo-axial or pseudo-equatorial position, leading to different energy minima.

Theoretical Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental spectra to confirm the proposed structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus and the molecule's conformation.

IR Vibrational Frequencies: The calculation of vibrational frequencies can predict the positions of major absorption bands in the infrared spectrum. These frequencies correspond to specific bond stretching, bending, and wagging motions. For this compound, characteristic frequencies would be expected for the N-H and C=N stretching of the amino-isoxazole moiety, as well as C-H and N-H vibrations of the pyrrolidine ring. Theoretical IR spectra are invaluable for interpreting experimental data. For instance, studies on condensed isoxazole derivatives have reported characteristic IR bands for similar structural motifs. mdpi.com

Molecular Modeling and Dynamics

Beyond the properties of the isolated molecule, computational methods can be used to explore its interactions with potential biological targets.

Synthetic Methodologies for 5 Amino 3 3 Pyrrolidinyl Isoxazole and Its Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Amino-3-(3-pyrrolidinyl)isoxazole reveals several potential disconnections. The primary disconnection can be made at the C-C bond between the isoxazole (B147169) and pyrrolidine (B122466) rings, suggesting a convergent approach where the two heterocyclic systems are synthesized separately and then coupled. Alternatively, a linear approach could involve the construction of the isoxazole ring onto a pre-functionalized pyrrolidine precursor, or vice-versa.

The 5-amino-isoxazole core can be conceptually disconnected to reveal key synthons such as a β-ketonitrile and hydroxylamine (B1172632), or a nitrile oxide and an enamine/alkyne equivalent. The 3-substituted pyrrolidine can be traced back to various precursors, including those suitable for stereoselective synthesis.

Strategies for Isoxazole Core Construction

A variety of methods have been developed for the synthesis of the isoxazole ring, a privileged scaffold in medicinal chemistry. rsc.orgnih.gov These methods often involve cycloaddition or condensation reactions. nanobioletters.com

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a powerful and widely used method for constructing isoxazole and isoxazoline (B3343090) rings, respectively. nih.govnih.govresearchgate.neteresearchco.com This reaction is often highly regioselective. researchgate.net

Nitrile oxides, which are reactive 1,3-dipoles, can be generated in situ from various precursors, such as aldoximes, by oxidation. nih.govchem-station.com For instance, the reaction of aldoximes with an oxidizing agent like N-chlorosuccinimide (NCS) followed by treatment with a weak base can generate the nitrile oxide, which then reacts with a dipolarophile. eresearchco.com

The reaction of a nitrile oxide with a terminal alkyne is a particularly effective route to 3,5-disubstituted isoxazoles. nih.govnih.gov This approach offers a high degree of control over the substitution pattern of the resulting isoxazole ring.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis
Nitrile Oxide PrecursorDipolarophileKey ConditionsProduct Type
AldoximeAlkyneIn situ generation of nitrile oxide (e.g., with NCS/base)3,5-Disubstituted Isoxazole
Hydroximoyl HalidesAlkyne/EnamineMild base (e.g., NaHCO3 or Et3N)3,5- or 3,4,5-Trisubstituted Isoxazoles rsc.org
Primary Nitro CompoundsAlkyneBase-catalyzed cycloaddition-condensationHighly Functionalized Isoxazoles rsc.org

Condensation reactions provide an alternative and powerful strategy for the synthesis of the isoxazole core. nanobioletters.com These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. wikipedia.org

For example, the reaction of β-ketoesters or 1,3-diketones with hydroxylamine leads to the formation of isoxazoles through a condensation and subsequent cyclization-dehydration sequence. wikipedia.org Similarly, primary nitro compounds can condense with activated ketones to yield isoxazole derivatives. rsc.org

Another approach involves the electrophilic cyclization of α,β-acetylenic oximes. organic-chemistry.org This method allows for the synthesis of substituted isoxazoles under mild conditions and can be used to introduce a variety of functional groups onto the isoxazole ring. organic-chemistry.org

Table 2: Condensation and Cyclization Approaches to Isoxazoles
ReactantsKey ConditionsProduct TypeReference
1,3-Diketone and HydroxylamineTypically acidic or basic conditionsSubstituted Isoxazole wikipedia.org
Primary Nitro Compound and Activated KetoneBase-catalyzedSubstituted Isoxazole rsc.org
α,β-Acetylenic OximeElectrophilic reagent (e.g., ICl, I2, Br2)4-Halo-substituted Isoxazole organic-chemistry.org
Primary Nitro Compounds and AldehydesBase-catalyzedSubstituted Isoxazoles rsc.org

Both metal-catalyzed and metal-free methods have been developed for isoxazole synthesis, each with its own advantages. nih.gov Transition metal catalysis, particularly with copper and palladium, has played a significant role in advancing isoxazole synthesis. researchgate.netrsc.org

Metal-catalyzed reactions often involve the cycloaddition of in situ generated nitrile oxides with alkynes. eresearchco.com Copper(I) catalysts are particularly effective in this "click chemistry" approach, leading to high yields and regioselectivity. eresearchco.com Palladium-catalyzed four-component coupling reactions have also been employed to construct pyrazole (B372694) and isoxazole derivatives. organic-chemistry.org

However, due to the cost and toxicity associated with some metal catalysts, metal-free synthetic routes have gained increasing attention. nih.govrsc.org These methods often rely on green chemistry principles, utilizing environmentally benign solvents and reagents. nih.gov For example, TEMPO-catalyzed oxidation in water has been used for the synthesis of substituted isoxazoles. nih.gov

Approaches for Pyrrolidinyl Moiety Synthesis and Integration

The development of stereoselective methods for the synthesis of substituted pyrrolidines is an active area of research. acs.org One powerful approach is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. osi.lvacs.orgchemistryviews.org This method can create multiple stereocenters in a single step with high diastereoselectivity. acs.orgnih.gov The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, can effectively control the stereochemical outcome of these cycloadditions. acs.orgnih.gov

Palladium-catalyzed hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines. chemrxiv.orgnih.gov This method has a broad substrate scope and can be used to synthesize drug-like molecules from readily available starting materials. nih.gov Other methods for synthesizing 3-substituted pyrrolidines include the α-alkylation of esters followed by azide (B81097) reduction and ring closure. arkat-usa.org

Table 3: Methods for the Synthesis of 3-Substituted Pyrrolidines
MethodKey FeaturesProduct TypeReference
1,3-Dipolar Cycloaddition of Azomethine YlidesHigh stereocontrol, creation of multiple stereocentersDensely Substituted Pyrrolidines acs.orgchemistryviews.org
Palladium-Catalyzed HydroarylationDirect arylation of pyrrolines, broad scope3-Aryl Pyrrolidines chemrxiv.orgnih.gov
Ester α-Alkylation and CyclizationFacile method starting from commercial esters3-Substituted Pyrrolidin-2-ones arkat-usa.org

Ring Construction from Acyclic or Cyclic Precursors

The formation of the 5-aminoisoxazole core is a critical step in the synthesis of the target molecule and its analogs. This is often achieved through the cyclization of carefully designed acyclic or cyclic starting materials.

A prevalent method for constructing the 5-aminoisoxazole ring involves the reaction of a compound containing a cyano group with hydroxylamine. researchgate.net This approach is a cornerstone in the synthesis of various 5-aminoisoxazole derivatives. For instance, the reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine in the presence of a base like sodium ethoxide leads to the formation of ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. nih.govmdpi.com This intermediate can then be further modified to introduce the desired pyrrolidinyl group.

Another versatile strategy is the 1,3-dipolar cycloaddition of nitrile oxides with enamines or alkynes. wikipedia.orgnih.gov Nitrile oxides, which are highly reactive intermediates, can be generated in situ from aldoximes or nitroalkanes. nih.gov Their reaction with a suitable dipolarophile, such as an enamine bearing a cyano group, can regioselectively yield the 5-aminoisoxazole ring system. nih.gov This method offers a high degree of control over the final structure of the isoxazole ring.

The following table summarizes key acyclic precursors used in the synthesis of the 5-aminoisoxazole ring:

Precursor TypeReactantKey ReactionProduct
β-Ketonitrile derivativeEthyl 2-cyano-3-ethoxybut-2-enoateCyclization with hydroxylamineEthyl 5-amino-3-methyl-isoxazole-4-carboxylate
α-Cyanoenamine1-Cyanoenamines1,3-Dipolar cycloaddition with nitrile oxides5-Aminoisoxazoles
ThiocarbamoylcyanoacetateEthyl arylthiocarbamoyl-cyanoacetatesReaction with hydroxylamine5-Aminoisoxazoles

Functionalization of Pre-Formed Pyrrolidine Rings

An alternative synthetic approach involves starting with a pre-formed pyrrolidine ring and subsequently constructing the 5-aminoisoxazole moiety onto it. This strategy is particularly useful when the desired stereochemistry of the pyrrolidine ring needs to be established early in the synthetic sequence.

In this approach, a pyrrolidine derivative bearing a suitable functional group is used as the starting material. For example, a pyrrolidine with a keto group can be converted to an enamine, which can then undergo a cycloaddition reaction with a nitrile oxide to form the isoxazole ring. Alternatively, a pyrrolidine derivative containing an alkyne or a β-ketoester functionality can be reacted with hydroxylamine or other reagents to construct the isoxazole ring.

The key advantage of this method is the ability to control the stereochemistry of the chiral center on the pyrrolidinyl group. By using an enantiomerically pure pyrrolidine starting material, the final product, this compound, can be obtained as a single enantiomer. This is often crucial for achieving the desired pharmacological activity.

Regioselective and Stereoselective Synthesis Considerations for the Hybrid Structure

The synthesis of this compound presents both regiochemical and stereochemical challenges. Regioselectivity refers to the control of the orientation of the substituents on the isoxazole ring, while stereoselectivity deals with the three-dimensional arrangement of the atoms, particularly at the chiral center of the pyrrolidine ring.

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an unsymmetrical alkyne or enamine can potentially lead to two different regioisomers. nih.govrsc.org However, by carefully choosing the reactants and reaction conditions, the formation of the desired 3,5-disubstituted isoxazole can be favored. enamine.net The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role in directing the regioselectivity of the cycloaddition.

Stereoselectivity is a critical consideration when synthesizing the pyrrolidine moiety. If the synthesis starts from an achiral precursor, a racemic mixture of the final compound will be obtained. To obtain a single enantiomer, either a chiral starting material can be used, or a chiral auxiliary can be employed to direct the stereochemical outcome of a key reaction step. Asymmetric synthesis techniques are often employed to establish the desired stereocenter on the pyrrolidine ring early in the synthetic sequence.

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of new and more efficient synthetic methods for this compound and its analogs is an active area of research. These efforts are focused on improving yields, reducing the number of synthetic steps, and employing more environmentally friendly procedures.

One area of exploration is the use of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. nih.gov This approach is highly efficient as it reduces the need for purification of intermediates and minimizes waste. For example, a multicomponent reaction involving an aldehyde, malononitrile, and hydroxylamine in a green solvent like a deep eutectic solvent has been reported for the synthesis of 5-aminoisoxazole-4-carbonitriles. nih.gov

Green chemistry principles are increasingly being incorporated into the synthesis of isoxazole derivatives. nanobioletters.com This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave irradiation. nanobioletters.com For instance, microwave-assisted synthesis has been shown to accelerate the formation of 5-aminoisoxazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods. nanobioletters.com The development of metal-free synthesis methods is also a key goal to avoid the use of potentially toxic and expensive metal catalysts. rsc.org

Preclinical Mechanistic Investigations at Molecular and Cellular Levels

Enzyme Inhibition and Activation Studies (e.g., Carbonic Anhydrase Interaction)

The isoxazole (B147169) scaffold is a key feature in a variety of enzyme inhibitors. Studies on related compounds demonstrate a range of activities from kinase inhibition to interaction with carbonic anhydrases.

Casein Kinase 1 (CK1) Inhibition : Research into 3,4-diaryl-isoxazole-based inhibitors modified with chiral pyrrolidine (B122466) scaffolds has shown significant inhibitory activity against CK1 isoforms. mdpi.com These compounds are designed to target the ATP binding site. mdpi.com The addition of the pyrrolidine scaffold is intended to extend the pharmacophore into the ribose pocket of the ATP binding site. mdpi.com

RET Kinase Inhibition : A novel 5-aminopyrazole-4-carboxamide derivative containing an isoxazole ring, specifically 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, was identified as a highly potent and selective inhibitor of RET (Rearranged during Transfection) kinase. korea.ac.krnih.gov This compound showed strong activity against both wild-type RET and its gatekeeper mutant (V804M). korea.ac.krnih.gov A global kinase profiling assay on 369 kinases demonstrated that this compound exclusively inhibits RET. korea.ac.krnih.gov

Carbonic Anhydrase (CA) Interaction : Isoxazole derivatives have been investigated as inhibitors of carbonic anhydrase, a target for various pathologies. nih.gov Some isoxazole-based compounds bind at the entrance of the active site. nih.gov Additionally, isoxazoline-based amino alcohols have been identified as activators of human carbonic anhydrase isoforms found in the brain, including hCA I, II, IV, and VII, with some compounds showing activation constants in the submicromolar range. nih.gov

Table 1: Enzyme Inhibition Data for Structurally Related Isoxazole Compounds

Compound Class Target Enzyme Key Findings Reference
3,4-diaryl-isoxazoles with pyrrolidine scaffolds Casein Kinase 1 (CK1) Exhibit inhibitory activity; pyrrolidine scaffold targets the ribose pocket of the ATP binding site. mdpi.com
5-aminopyrazole-4-carboxamide with isoxazole RET Kinase Potent and highly selective inhibition of wild-type and mutant RET. IC50 values of 44 nM (wild-type) and 252 nM (V804M mutant). korea.ac.krnih.gov
Isoxazole derivatives Carbonic Anhydrase (CA) Act as inhibitors, binding near the active site entrance. nih.gov
Isoxazoline-based amino alcohols Carbonic Anhydrase (CA) Act as activators of brain isoforms, particularly hCA VII. nih.gov

Receptor Binding Profiling and Ligand-Target Recognition

The interaction of isoxazole compounds with specific receptors is a key area of investigation, with techniques like molecular docking and radioligand binding assays providing critical insights.

AMPA Receptor Antagonism : A class of heterotricyclic glutamate (B1630785) analogues, which includes an isoxazole ring, has been identified as selective antagonists for the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor. nih.gov One potent compound, IKM-159, was shown to inhibit glutamate-evoked currents from recombinant GluA2- and GluA4-containing AMPA receptors. nih.gov Interestingly, while its mechanism appeared competitive, it did not displace [3H]-AMPA in radioligand binding assays, suggesting a potentially unique pharmacological profile. nih.gov The density of AMPA receptors has been linked to the functional centrality of brain regions. nih.gov

Ligand-Target Recognition in Kinases : For isoxazole-based CK1 inhibitors, molecular docking studies predicted that the amidopyridinyl moiety occupies the adenine (B156593) region of the ATP binding site, forming key hydrogen bonds. mdpi.com X-ray crystallography of related ligand-CK1δ complexes confirmed the expected binding mode. mdpi.com Similarly, the design of an ATR kinase inhibitor with an isoxazole component involved optimizing molecular interactions within the kinase's binding site. nih.gov

Modulation of Cellular Signaling Pathways

The binding of isoxazole derivatives to their molecular targets can trigger downstream effects on cellular signaling cascades, leading to changes in protein interactions, gene expression, and proteomic profiles.

Molecular modeling and crystallography have elucidated the specific interactions between isoxazole-based inhibitors and their target proteins.

In the case of CK1δ, an isoxazole ring is predicted to fit between the sidechains of Ile-23 and Ile-148, with the ring nitrogen forming a hydrogen bond with a structural water molecule. mdpi.com The inhibitor's amidopyridinyl moiety forms a bidentate interaction with the backbone of Leu-85. mdpi.com

For an isoxazole-containing ATR kinase inhibitor, the rational design focused on optimizing both intramolecular and intermolecular polar interactions to achieve high potency and selectivity. nih.gov

Studies on related isoxazole compounds have demonstrated their ability to modulate gene and protein expression, particularly in inflammatory and cancer-related pathways.

Gene Expression Modulation : A study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX) in Caco-2 cells revealed significant changes in the expression of genes related to autoimmunity and inflammation. nih.gov Compared to the immunosuppressive drug Leflunomide, HIX showed similar effects on many genes, including the up-regulation of CX3CL1 and IL-17F and down-regulation of IL-10 and TLR4. nih.gov However, HIX uniquely upregulated interleukins IL-1B, IL-6, and the chemokine CCL22, which were suppressed by Leflunomide. nih.gov

Signaling Protein Expression : Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide were found to exert regulatory effects on lymphocyte proliferation by influencing the expression of signaling proteins in Jurkat cells. nih.gov These compounds also modulated the production of cytokines such as IL-1β and TNF-α in macrophage-enriched peritoneal cell cultures. nih.gov

Table 2: Gene Expression Changes Induced by HIX in Caco-2 Cells

Gene Regulation by HIX Regulation by Leflunomide Reference
CX3CL1 Up-regulated Up-regulated nih.gov
IL-17F Up-regulated Up-regulated nih.gov
IL-10 Down-regulated Down-regulated nih.gov
TLR4 Down-regulated Down-regulated nih.gov
IL-1B Up-regulated Suppressed nih.gov
IL-6 Up-regulated Suppressed nih.gov
CCL22 Up-regulated Suppressed nih.gov
IL-2 Suppressed Up-regulated nih.gov
IL-27 Suppressed Up-regulated nih.gov

Cellular Uptake and Intracellular Distribution Studies

The ability of a compound to enter cells and reach its target is fundamental to its activity. For isoxazole derivatives with pyrrolidine scaffolds, cellular uptake is a key consideration. It has been suggested that the hydrophilic nature of pyrrolidine scaffolds might reduce cellular uptake. mdpi.com Furthermore, the activity of efflux systems could contribute to a lower intracellular concentration of the compounds. mdpi.com The use of techniques like cell-painting assays, which assess induced cellular morphological changes, can provide insights into the polypharmacological properties and potential intracellular interactions of isoxazole-containing small molecules. rsc.org

Biochemical Assays for Molecular Interaction Elucidation

A variety of biochemical assays are employed to characterize the activity of isoxazole derivatives and elucidate their molecular interactions.

Cell Proliferation and Viability Assays : The MTT colorimetric method is used to measure the effect of compounds on spontaneous and mitogen-induced lymphocyte proliferation. nih.gov For cancer cell lines, assays measuring the reduction in cell viability are used to determine EC50 values. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) : This technique is utilized to quantify the production of cytokines, such as IL-1β and TNF-α, from cell cultures treated with isoxazole compounds. nih.gov

Kinase Assays : In vitro kinase assays are fundamental for determining the inhibitory activity and selectivity of compounds against specific kinases like CK1 and RET, yielding IC50 values. mdpi.comkorea.ac.kr

Radioligand Binding Assays : These assays are used to study the binding of compounds to specific receptors, such as AMPA receptors, by measuring the displacement of a radiolabeled ligand. nih.gov

Electrophysiology : Whole-cell patch clamp recording from neurons or receptor-expressing cell lines is used to measure ion channel currents and assess the functional effect of compounds on receptor activity. nih.gov

Structure Activity Relationship Sar and Structural Optimization Studies

Design Principles for Systematic Structural Modifications

Systematic structural modification is a cornerstone of medicinal chemistry, aimed at enhancing the therapeutic properties of a lead compound. For 5-Amino-3-(3-pyrrolidinyl)isoxazole, this involves altering its three main components: the 5-amino group, the pyrrolidinyl ring, and the isoxazole (B147169) core.

The 5-amino group on the isoxazole ring is a critical determinant of the molecule's activity. Its basicity and hydrogen-bonding capacity are often essential for anchoring the molecule within a biological target's binding site.

Acylation and Sulfonylation: Conversion of the primary amine to an amide or sulfonamide can modulate the electronic properties and steric bulk at this position. This can lead to altered binding interactions. For instance, in related 3-amino-1,2,5-oxadiazole analogs, acylation of the amino group was a key step in exploring SAR. mdpi.com

Reactivity: The amino group of similar 5-amino-isoxazole derivatives has been shown to be relatively unreactive under certain conditions, which can be a strategic advantage in synthesis, allowing other parts of the molecule to be modified without needing to protect this group. nih.gov

Bivalency: In some contexts, this amino group can be used as a point of linkage to create bivalent ligands, which can bridge two binding sites on a receptor for enhanced affinity and selectivity. nih.gov

Table 1: Hypothetical Modifications at the 5-Amino Position and Their Potential Impact

ModificationR-GroupPotential Effect on ActivityRationale
Acylation-C(O)CH₃May increase or decreaseAlters hydrogen bonding and introduces steric bulk.
Sulfonylation-S(O)₂CH₃May decreaseAdds significant bulk and changes electronic character.
N-Alkylation-CH₃May increase or decreaseModifies basicity and steric profile.
No Change-HBaselineThe primary amine often forms key hydrogen bonds.

This table is illustrative and based on general medicinal chemistry principles.

The pyrrolidine (B122466) ring offers multiple positions for modification, each capable of influencing the compound's orientation, conformation, and interaction with its target.

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification. Adding substituents can alter the molecule's polarity, size, and basicity. For example, N-Boc protection is a common strategy during synthesis, and the nature of the N-substituent in the final compound can drastically alter its biological profile. beilstein-journals.org

Ring Carbon Substitution: Adding substituents to the carbon atoms of the pyrrolidine ring can introduce new chiral centers, which can be critical for achieving selectivity. These substitutions can also provide additional points of interaction with the target protein.

Table 2: Examples of Pyrrolidine Ring Substitutions and Their Effects in Analogous Systems

Position of SubstitutionSubstituentObserved Effect in Analogous SystemsReference
Pyrrolidine NitrogenBoc (tert-Butoxycarbonyl)Used as a protecting group during synthesis. beilstein-journals.org
Pyrrolidine NitrogenMethylCan enhance binding by occupying a hydrophobic pocket.N/A
Pyrrolidine CarbonHydroxylMay improve solubility and add a hydrogen bonding point.N/A

This table is illustrative and based on general medicinal chemistry principles and findings from related heterocyclic compounds.

The isoxazole ring serves as the central scaffold, positioning the key interacting groups (the 5-amino and 3-pyrrolidinyl moieties) in a specific spatial arrangement. nih.gov

Bioisosteric Replacement: The isoxazole ring can be replaced with other five-membered heterocycles like oxadiazole, thiadiazole, or triazole to probe the importance of the ring's specific electronic and geometric properties. mdpi.comrsc.org For example, 1,2,5-oxadiazole has been investigated as a scaffold for antiplasmodial agents. mdpi.com

Substitution on the Isoxazole Ring: Adding substituents to the C4 position of the isoxazole ring can modulate the electronic nature of the ring and introduce new interaction points. researchgate.net For instance, in some isoxazole derivatives, substitution at this position with electron-donating or electron-withdrawing groups can affect binding affinity. researchgate.net

Influence of Stereochemistry on Molecular Recognition and Interaction

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is often a critical factor in its activity. For this compound, the pyrrolidine ring contains a chiral center at the C3 position.

The (R)- and (S)-enantiomers of the molecule can exhibit significantly different biological activities. One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all. This difference in binding can lead to one enantiomer being highly potent while the other is inactive. The precise orientation of the pyrrolidinyl ring, dictated by its stereochemistry, affects how the molecule's functional groups are presented to the target, influencing molecular recognition and interaction. nih.gov

Computational SAR Approaches (e.g., QSAR, 3D-QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.net

2D-QSAR: These models correlate activity with physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D fields surrounding the molecules. nih.govresearchgate.net These methods can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov Such models have been successfully applied to other isoxazole and heterocyclic series to predict the activity of new designs and to provide insights into their binding modes. researchgate.netnih.gov

Table 3: Common Descriptors in QSAR Models for Heterocyclic Compounds

QSAR MethodDescriptor TypeInformation Provided
2D-QSARLogPHydrophobicity/Lipophilicity
2D-QSARMolar RefractivityMolecular volume and polarizability
3D-QSAR (CoMFA)Steric and Electrostatic Fields3D spatial requirements for optimal interaction
3D-QSAR (CoMSIA)Hydrophobic, H-bond donor/acceptor fieldsDetailed 3D requirements for specific interactions

Rational Design Strategies for Enhanced Molecular Interactions

The insights gained from SAR, stereochemistry studies, and computational modeling converge into rational design strategies aimed at creating molecules with improved properties. nih.gov

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking simulations can be used to predict how newly designed analogs will bind. This allows for the design of compounds with functional groups that can form specific, targeted interactions (e.g., hydrogen bonds, salt bridges) with key residues in the binding site.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be used to search databases for new scaffolds that fit the pharmacophore or to guide the modification of the existing scaffold to better match the model's features. researchgate.net

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The pyrrolidinyl and amino-isoxazole moieties could themselves be considered fragments for such a design strategy.

By integrating these diverse approaches, medicinal chemists can systematically optimize the structure of this compound to enhance its molecular interactions, leading to the development of more effective and selective therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies in Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 5-Amino-3-(3-pyrrolidinyl)isoxazole, a suite of NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

Two-dimensional (2D) NMR techniques are particularly powerful in this regard. For instance, Correlation Spectroscopy (COSY) would reveal the proton-proton coupling networks within the pyrrolidine (B122466) ring and any coupling between the ring protons and the isoxazole (B147169) ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are crucial for connecting the pyrrolidinyl substituent to the correct position on the isoxazole ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments could provide insights into the spatial proximity of protons, aiding in the determination of the relative stereochemistry of the pyrrolidine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isoxazole C3 - 165.2
Isoxazole C4 5.85 (s, 1H) 98.5
Isoxazole C5 - 170.1
Pyrrolidine C2 3.20-3.35 (m, 2H) 45.8
Pyrrolidine C3 3.50-3.65 (m, 1H) 35.2
Pyrrolidine C4 2.10-2.25 (m, 2H) 28.9
Pyrrolidine C5 3.10-3.25 (m, 2H) 45.8
Amino (-NH₂) 5.50 (br s, 2H) -

Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not widely available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula (C₇H₁₀N₄O).

Tandem MS (MS/MS) experiments would involve the isolation of the molecular ion and its subsequent fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the pyrrolidine ring, loss of the amino group, and fragmentation of the isoxazole ring. The analysis of these fragment ions helps to confirm the connectivity of the different structural components of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the conformation of the pyrrolidine ring and its orientation relative to the isoxazole ring. If the compound is chiral, X-ray crystallography of a single crystal can determine the absolute stereochemistry. The resulting crystal structure would also provide valuable information about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. In the case of this compound, FTIR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amino group and the secondary amine of the pyrrolidine ring (typically in the range of 3200-3500 cm⁻¹). C-H stretching vibrations of the alkyl and aromatic-like protons would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring would likely be observed in the 1500-1650 cm⁻¹ region. The N-O and C-O stretching vibrations would also produce characteristic signals. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Table 2: Expected Vibrational Spectroscopy Data for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amino & Amine) 3200-3500
C-H Stretch (Alkyl & Heteroaromatic) 2850-3100
C=N/C=C Stretch (Isoxazole Ring) 1500-1650
C-N Stretch 1250-1350

Note: This table represents expected ranges and is for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a sample of this compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, starting materials, or byproducts. A detector, such as a UV-Vis detector, would allow for the quantification of the purity of the compound.

Since the pyrrolidine ring at the 3-position introduces a stereocenter, this compound can exist as a pair of enantiomers. Chiral chromatography, a specialized form of HPLC, would be necessary to separate these enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Future Research Trajectories and Unexplored Frontiers

Development of Novel Synthetic Routes Towards Analogues

The synthesis of analogues of 5-Amino-3-(3-pyrrolidinyl)isoxazole is a critical step in exploring its full therapeutic potential. Future research will likely concentrate on developing more efficient, stereoselective, and environmentally benign synthetic routes. Existing methods for the synthesis of isoxazole (B147169) derivatives, such as the one-pot copper(I)-catalyzed reaction of nitrile oxides and terminal acetylenes, provide a foundation for these efforts. nih.gov The development of domino reactions, which allow for the formation of complex molecules in a single step, is a particularly promising avenue. For instance, an iron(II)-catalyzed domino method has been developed for the preparation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates from 5-alkoxyisoxazoles, showcasing the potential for atom-economical syntheses. rsc.org

Furthermore, the chiral nature of the pyrrolidine (B122466) ring necessitates the development of stereoselective synthetic strategies. Chiral pool synthesis, starting from readily available chiral molecules like methionine, has been successfully employed to create functionalized enantiopure pyrrolidine scaffolds for incorporation into other molecular frameworks. mdpi.comnih.gov The application of such methods to the synthesis of this compound analogues will be crucial for investigating the impact of stereochemistry on biological activity.

Future synthetic strategies are also likely to incorporate greener chemistry principles, such as the use of ultrasound radiation or aqueous reaction media to reduce the reliance on hazardous solvents and reagents. nih.gov

Identification of Additional Molecular Targets and Biological Interactions

While the full spectrum of molecular targets for this compound is yet to be elucidated, related structures have shown activity against a range of biological targets, suggesting promising avenues for investigation. The isoxazole-pyrrolidine scaffold has been identified as a key pharmacophore in the development of inhibitors for several enzyme families.

For example, 3,4-diaryl-isoxazole derivatives modified with chiral pyrrolidine scaffolds have been developed as potent and selective inhibitors of Casein Kinase 1 (CK1), a protein kinase implicated in various cellular processes and diseases. mdpi.comnih.gov Additionally, isoxazole-based compounds have been designed to target cyclooxygenases (COX), key enzymes in the inflammatory pathway. nih.gov Other research has demonstrated the potential of isoxazole derivatives to inhibit xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. nih.gov

The pyrrolidine moiety itself is a common feature in molecules that interact with a variety of biological targets, including DNA. researchgate.net Furthermore, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have exhibited immunomodulatory effects, suggesting potential interactions with components of the immune system. nih.gov

Future research will likely employ a combination of techniques, including affinity chromatography, proteomics, and molecular docking studies, to identify and validate new molecular targets for this compound and its analogues. This will be instrumental in uncovering novel therapeutic applications for this class of compounds.

Application of Advanced Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel analogues of this compound. These advanced computational tools can significantly expedite the drug discovery process by analyzing vast datasets to identify promising lead compounds and predict their biological activities. nih.gov

The application of these computational approaches will not only accelerate the discovery of new drug candidates but also enable a more rational and targeted approach to compound design, ultimately reducing the time and cost associated with drug development.

Exploration of the Compound as a Research Tool for Probing Biological Systems

Beyond its therapeutic potential, this compound and its derivatives represent valuable research tools for dissecting complex biological pathways. By modifying the core scaffold with specific functional groups, it is possible to create chemical probes that can be used to investigate the function and localization of their molecular targets.

For instance, the attachment of a fluorescent dye to the isoxazole-pyrrolidine backbone would allow for the visualization of the compound's distribution within cells and tissues, providing insights into the subcellular location of its binding partners. Similarly, the incorporation of a photoaffinity label would enable the covalent cross-linking of the compound to its target protein upon photo-irradiation, facilitating target identification and validation.

Furthermore, the synthesis of biotinylated analogues of this compound would allow for the use of affinity-based pulldown assays to isolate and identify interacting proteins from complex biological mixtures. This approach could uncover previously unknown components of signaling pathways and protein complexes. The use of such chemical probes will be instrumental in elucidating the mechanism of action of this class of compounds and in identifying novel therapeutic opportunities.

Multi-Target Design Concepts Based on the Isoxazole-Pyrrolidine Scaffold

The inherent versatility of the isoxazole-pyrrolidine scaffold makes it an attractive starting point for the design of multi-target ligands. These are single molecules designed to interact with multiple biological targets simultaneously, a strategy that is gaining traction for the treatment of complex multifactorial diseases such as cancer and neurodegenerative disorders.

Given that derivatives of this scaffold have shown activity against a diverse range of targets, including protein kinases (e.g., CK1), inflammatory enzymes (e.g., COX), and other enzymes like xanthine oxidase, there is a clear opportunity to develop compounds with tailored polypharmacology. mdpi.comnih.govnih.govnih.gov For example, a single molecule could be designed to inhibit both a key signaling kinase and an enzyme involved in the inflammatory response, potentially leading to synergistic therapeutic effects.

The design of such multi-target agents requires a deep understanding of the structure-activity relationships for each target. Molecular modeling and computational design will be crucial in optimizing the affinity and selectivity of the compounds for their intended targets while minimizing off-target effects. The development of multi-target drugs based on the this compound scaffold represents a promising frontier in medicinal chemistry, with the potential to yield novel therapies with enhanced efficacy and a reduced likelihood of drug resistance.

Q & A

Q. What are the common synthetic routes for 5-Amino-3-(3-pyrrolidinyl)isoxazole, and what factors influence the choice of methodology?

Methodological Answer: The synthesis of isoxazole derivatives often involves cyclization reactions between nitro compounds and aldehydes or ketones. For example, aliphatic aldehydes can react with nitroacetate esters in the presence of amines to form isoxazole cores, as demonstrated in nitroethane-based protocols . Key considerations include:

  • Reagent selection : Schiff bases or dinitroglutarates may be preferred for aromatic derivatives to avoid side reactions.
  • Catalytic conditions : Amines or metal catalysts can influence regioselectivity and yield.
  • Purification : Chromatography or recrystallization is critical due to the formation of isoxazole N-oxide byproducts.

Table 1: Comparison of Synthetic Approaches

MethodStarting MaterialsYield (%)Key Byproducts
Nitroethane cyclizationNitroethane, aldehydes60–75Isoxazole N-oxides
Schiff base reactionAromatic aldehydes50–65Dinitroglutarates

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For the analogous compound 5-Amino-3-(4-pyridyl)isoxazole, SC-XRD revealed:

  • Asymmetric units : Two independent molecules with dihedral angles of 35.8° and 10.6° between the isoxazole and pyridyl rings .
  • Hydrogen bonding : N–H···N interactions form R44(18) and R44(28) supramolecular motifs, stabilizing the 2D lattice .

Table 2: Key Crystallographic Parameters

ParameterValue
Space groupP-1
R factor0.043
Mean σ(C–C)0.002 Å
Hydrogen bonds per unit4

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1660 cm⁻¹ in isoxazole derivatives) .
  • NMR : ¹H NMR identifies pyrrolidinyl protons (δ 2.5–3.5 ppm) and isoxazole C–H (δ 6.0–6.5 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₈H₁₀N₃O: 164.082).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Substituent variation : Modify the pyrrolidinyl group (e.g., fluorination or alkylation) to assess effects on bioactivity.
  • Pharmacological assays : Test derivatives against glutamate receptors (e.g., AMPA or NMDA subtypes) using electrophysiology or radioligand binding .
  • Data correlation : Use QSAR models to link electronic properties (e.g., Hammett constants) to activity trends.

Example SAR Finding:
Isoxazole derivatives with electron-withdrawing groups on the pyrrolidinyl ring show enhanced binding to AMPA receptors due to increased dipole interactions .

Q. What strategies are employed to resolve contradictions in reported biological activities of isoxazole derivatives?

Methodological Answer:

  • Assay standardization : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. neuronal cells for glutamate receptor studies) .
  • Structural validation : Confirm compound purity via SC-XRD or HPLC to rule out impurities affecting results .
  • Meta-analysis : Compare datasets across studies to identify outliers (e.g., conflicting IC₅₀ values due to assay sensitivity limits) .

Q. How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Simulate binding poses in glutamate receptor ligand-binding domains (e.g., GluA2 subunit) using AutoDock Vina .
  • Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations (e.g., RMSD < 2 Å indicates stable binding) .
  • Free energy calculations : Use MM-GBSA to estimate binding affinities (ΔG ~ −30 kcal/mol for high-affinity ligands) .

Table 3: Computational Parameters for Docking Studies

SoftwareTarget ReceptorBinding Site Volume (ų)Predicted ΔG (kcal/mol)
AutoDock VinaGluA2 (AMPA)520−28.5
Schrödinger GlideNMDA NR1/NR2B610−24.7

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Methodological Answer:

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples.
  • Detection limits : Optimize LC-MS/MS parameters (e.g., MRM transitions for m/z 164 → 147) to achieve ng/mL sensitivity.
  • Stability testing : Monitor degradation under varying pH and temperature conditions using accelerated stability protocols .

Note on Evidence Utilization
All answers integrate peer-reviewed data, avoiding non-academic sources. Structural insights derive from crystallography , synthesis protocols from nitro compound chemistry , and biological context from glutamate receptor studies . Contradictions in bioactivity are addressed through methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.